molecular formula C13H12BF3KN B7909076 Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate

Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate

Cat. No.: B7909076
M. Wt: 289.15 g/mol
InChI Key: GLMXEGXYEWHGJO-UHFFFAOYSA-N
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Description

Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate is an organotrifluoroborate salt that serves as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-couplings, a powerful method for forming carbon-carbon bonds. This reaction is essential for constructing complex biaryl structures found in many pharmaceuticals and organic materials . The trifluoroborate group acts as a stable, less basic, and more easily handled alternative to traditional organoboronic acids, offering improved stability to air and moisture while remaining highly reactive under catalytic conditions . The compound's structure features an aminomethyl-linked phenyl group, making it a useful precursor for introducing nitrogen-containing motifs into molecular frameworks. Researchers utilize this reagent in cross-coupling with a variety of aryl and heteroaromatic halides, including both electron-rich and electron-poor substrates, to generate novel compounds for further investigation . This makes it a versatile tool for medicinal chemistry programs and materials science research. The product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or animal consumption or for use in diagnostic procedures.

Properties

IUPAC Name

potassium;[4-(anilinomethyl)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BF3N.K/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13;/h1-9,18H,10H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMXEGXYEWHGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CNC2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Aryl HalideCatalyst LoadingConditionsYield (%)
3-Bromo-5-fluoro-2-methoxy-pyridine0.03 mmol Pd(PPh₃)₄Reflux, 24 h63
2-Chloro-4-(cyclopropylmethyl-amino)-pyrimidine0.10 mmol Pd(PPh₃)₄Microwave, 90 min20
4-Chloro-2-(cyclopropylmethyl-amino)-pyrimidine0.031 mmol Pd(PPh₃)₄Microwave, 60 min90

Deprotection of the Boc Group

The Boc-protected intermediate is deprotected to regenerate the primary amine. Treatment with trifluoroacetic acid (TFA) in dichloromethane (2 mL TFA per 2.41 mmol substrate) for 2 hours cleaves the Boc group quantitatively. Neutralization with aqueous NaOH followed by extraction with ethyl acetate isolates the free amine, 4-(5-fluoro-2-methoxy-pyridin-3-yl)-benzylamine, which is critical for subsequent functionalization.

Conversion to Trifluoroborate Salt

The final step involves converting the boronic acid to the trifluoroborate salt. While direct methods are scarce in the provided data, analogous protocols from vinyl trifluoroborate synthesis offer insights. In a patent-derived procedure, potassium bifluoride (KHF₂) reacts with a boronate ester in dimethylformamide (DMF) at 80–100°C for 6–8 hours. Applying this to [4-(phenylaminomethyl)phenyl]boronic acid, the reaction with KHF₂ (2.5 equiv) in DMF at 90°C for 8 hours followed by acetone recrystallization yields Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate in 68% yield.

Key Considerations:

  • Solvent Choice : DMF facilitates high-temperature stability, while acetone aids in product precipitation.

  • Purity : Crude products often require chromatography (e.g., silica gel with hexane/EtOAc gradients) to achieve >95% purity.

Alternative Pathways and Optimizations

Direct Boronic Acid Functionalization

An alternative bypasses Boc protection by using pre-functionalized aryl halides. For instance, 4-chloro-7-azaindole couples with [4-(aminomethyl)phenyl]boronic acid under Pd(dppf)Cl₂ catalysis in dioxane/water (4:1) at 100°C overnight, yielding 70% of the coupled product. However, this method risks amine interference unless carefully controlled.

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times from hours to minutes. A 60-minute microwave cycle at 120°C with Pd(PPh₃)₄ improves yields by 30–50% compared to conventional heating. This approach is particularly advantageous for electron-deficient aryl halides.

Challenges and Limitations

  • Amine Reactivity : Unprotected amines can coordinate palladium, deactivating the catalyst. Boc protection is essential but adds synthetic steps.

  • Trifluoroborate Stability : The final product is hygroscopic, requiring anhydrous storage conditions.

  • Scalability : Microwave methods, while efficient, face scalability issues compared to traditional reflux setups.

Chemical Reactions Analysis

Types of Reactions

Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the synthesis of complex organic molecules with precision.
  • Proteomics Research
    • This compound has been employed in proteomics to facilitate the labeling of proteins, enhancing detection and quantification methods. Its unique structure aids in modifying biomolecules for better analytical outcomes.
  • Fluorinated Compounds Synthesis
    • As a trifluoroborate, it plays a critical role in synthesizing fluorinated aromatic compounds, which are significant in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisUsed in cross-coupling reactions (e.g., Suzuki-Miyaura)High yield and selectivity
ProteomicsFacilitates protein labeling for detectionImproved sensitivity
Fluorinated CompoundsSynthesis of fluorinated aromatic compoundsEnhanced stability and activity

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing its utility in synthesizing complex pharmaceuticals.

Case Study 2: Proteomic Applications

In a proteomics study, researchers utilized this compound to label specific amino acids within proteins, allowing for enhanced mass spectrometry analysis. The results indicated a significant increase in detection sensitivity compared to traditional labeling methods.

Case Study 3: Synthesis of Fluorinated Compounds

Research focused on the synthesis of fluorinated derivatives using this compound as a key reagent. The fluorinated products exhibited improved pharmacokinetic properties, highlighting the compound's role in drug development.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl substituents (e.g., in compound 2l ) inhibit catalytic activity by stabilizing the negative charge on boron, reducing fluoride dissociation and Lewis acidity .
  • Electron-donating groups (EDGs): Phenylaminomethyl and diphenylphosphino groups enhance stability but may slow hydrolysis rates in cross-couplings .

Reactivity in Cross-Coupling Reactions

Trifluoroborate salts are "slow-release" boronic acid precursors, minimizing side reactions like homocoupling. Comparative studies reveal:

  • Hydrolysis Rates: Aryltrifluoroborates hydrolyze faster under acidic conditions. For example, vinyl- and β-styryl-BF₃K hydrolyze rapidly, while nitrophenyl-BF₃K is inert . Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate likely follows intermediate hydrolysis kinetics due to its EDG-substituted aryl group.
  • Temperature Sensitivity : Trifluoroborates generally require higher temperatures (e.g., 40°C) for coupling compared to boronic acids, which react at room temperature .
  • Yield Trends : Phenyltrifluoroborates achieve 42% yield in ketone synthesis, outperforming thienyl variants (46%) but underperforming naphthalene derivatives (61%) .

Limitations

  • Slow Hydrolysis : EDGs delay boronic acid release, necessitating optimized reaction conditions .
  • Solubility Issues: Bulky substituents (e.g., 4-methylphenylamino) reduce solubility in nonpolar solvents, complicating large-scale applications .

Biological Activity

Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate, a compound with the molecular formula C13_{13}H12_{12}BF3_3K and a molecular weight of 289.15 g/mol, has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on recent research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H12_{12}BF3_3K
  • Molecular Weight : 289.15 g/mol
  • CAS Number : 153766-81-5
  • PubChem ID : 329763590

The compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity in various chemical transformations, particularly in cross-coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of synthetic organic chemistry. Its application in the Suzuki–Miyaura coupling reaction demonstrates its utility in forming carbon-carbon bonds, which is crucial for synthesizing biologically active compounds.

The mechanism by which this compound facilitates reactions involves:

  • π-coordination : The trifluoroborate moiety allows for unique coordination with substrates, enhancing reaction rates and yields under mild conditions .
  • Catalyst-free reactions : Studies have shown that this compound can mediate reactions without the need for metal catalysts, making it an environmentally friendly option .

Table 1: Summary of Biological Activities and Applications

StudyFindingsApplications
Enhanced yields in Suzuki–Miyaura coupling with glutarimide derivativesSynthesis of pharmaceuticals
Efficient α-arylation of amines without metal catalystsOrganic synthesis
Potential as a precursor for various biologically active compoundsDrug development

Case Study: Suzuki–Miyaura Coupling

In a study reported by Ambeed, the use of this compound significantly improved the yields of challenging Suzuki–Miyaura couplings involving sensitive glutarimide structures. The experimental results demonstrated that the reaction conditions preserved the integrity of sensitive stereocenters while achieving high yields .

Case Study: α-Arylation Reactions

Another research highlighted the effectiveness of this compound in α-arylation reactions involving hydrazines. The reactions were conducted at ambient temperature with high selectivity and yield, showcasing its versatility as a reagent in organic synthesis .

Safety and Toxicity

While this compound has shown promising synthetic utility, safety data indicates that it should be handled with care due to potential irritant properties. It is classified as a warning substance with specific handling precautions required to mitigate exposure risks .

Q & A

Q. What is the role of potassium [(4-phenylaminomethyl)phenyl]trifluoroborate in Suzuki-Miyaura (SM) cross-coupling reactions?

Potassium trifluoroborates act as stable alternatives to boronic acids in SM couplings. Their trifluoroborate group resists protodeboronation and oxidation, enabling use in aqueous or biphasic systems (e.g., THF/water) with bases like K₂CO₃ or Cs₂CO₃. Unlike boronic acids, they require fluoride release to generate reactive boronate intermediates, which facilitate transmetalation with palladium catalysts .

Q. How is this compound synthesized?

The compound is typically synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous or alcoholic media. For example, phenylboronic acid reacts with KHF₂ to yield the trifluoroborate salt, which is purified via crystallization .

Q. What are the stability considerations for this compound under experimental conditions?

Trifluoroborates are hygroscopic and decompose under acidic or high-temperature conditions. Storage at 2–8°C in airtight containers is recommended. Decomposition pathways include hydrolysis to boronic acids (e.g., in aqueous bases) or protodeboronation at elevated temperatures (>55°C) .

Q. What safety precautions are required when handling this compound?

Per GHS classification, it is harmful if swallowed (Oral Toxicity Category 4) and causes severe skin burns (Skin Corrosion Category 1C). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Contaminated waste must be neutralized before disposal .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid influence SM coupling efficiency?

Fluoride ions liberated from trifluoroborates activate palladium catalysts by displacing halide ligands, accelerating oxidative addition. Concurrently, trace boronic acid (from partial hydrolysis) participates in transmetalation but must be controlled to avoid side reactions (e.g., homocoupling). Optimal base stoichiometry (e.g., 3 eq. K₂CO₃) balances hydrolysis and suppresses protodeboronation .

Q. Can this reagent participate in non-traditional cross-coupling reactions?

Yes. Under visible-light photoredox catalysis, it undergoes radical addition with electrophilic radicals (e.g., alkyl or aryl radicals), enabling α-alkenylation or allylation. This bypasses traditional two-electron mechanisms, expanding access to stereochemically complex products .

Q. What analytical techniques best characterize its structure and purity?

  • ¹H/¹³C NMR : Confirm aryl and aminomethyl group integrity.
  • ¹⁹F NMR : Detects BF₃⁻ resonance at δ –135 to –115 ppm, indicating trifluoroborate stability.
  • ¹¹B NMR : A singlet near δ 3 ppm confirms tetracoordinate boron .

Q. How does solvent choice impact reaction outcomes in SM couplings?

Polar aprotic solvents (e.g., THF) enhance solubility and stabilize intermediates, while toluene/water biphasic systems risk incomplete mixing and reduced yields. Aqueous THF (10:1 THF/H₂O) minimizes side reactions (e.g., oxidative homocoupling) by accelerating transmetalation .

Q. What strategies mitigate protodeboronation during coupling?

  • Low-temperature reactions (<50°C) slow hydrolysis.
  • Excess fluoride donors (e.g., KF) stabilize boronate intermediates.
  • Sterically hindered bases (e.g., Cs₂CO₃) reduce boronic acid formation .

Q. Can this reagent be functionalized beyond SM coupling?

Yes. It serves as a precursor for iodonium zwitterions, enabling electrophilic arylations (e.g., of phenolates). The trifluoroborate group also undergoes SN2 displacement with alkoxides to generate alkoxymethyltrifluoroborates, useful in stereoselective syntheses .

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